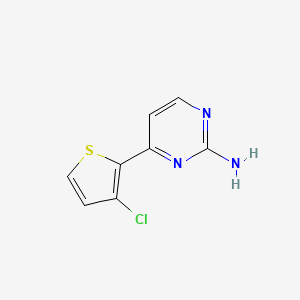

4-(3-氯-2-噻吩基)-2-嘧啶胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thieno[2,3-d]pyrimidines are a class of compounds that have garnered significant interest due to their pharmacological importance. The compound 4-(3-Chloro-2-thienyl)-2-pyrimidinamine is a derivative of this class and is relevant in various chemical and biological contexts.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines has been the subject of several studies. A one-step synthesis approach has been reported, which is a green method involving a catalytic four-component reaction that includes ketones, ethyl cyanoacetate, S8, and formamide, leading to thieno[2,3-d]pyrimidin-4(3H)-ones with step economy and easy purification . Another study describes an AlCl3-induced arylation of the thienopyrimidine ring, providing a direct and single-step method for synthesizing 4-(hetero)aryl substituted thieno[2,3-d]pyrimidines with good to excellent yields . Additionally, microwave-assisted synthesis has been utilized for the efficient transformation of 2-aminothiophene-3-carboxylic acid derivatives to thieno[2,3-d]pyrimidin-4-one and its 4-chloro derivative .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines has been established through various techniques. Single-crystal X-ray diffraction has been used to unambiguously determine the structure of a representative compound . Another study has synthesized and characterized 1-(4-chloromethylbenzoyl)-3-(4,6-di-substituted pyrimidine-2-yl)thioureas, providing insights into the intramolecular non-covalent interactions within these molecules .

Chemical Reactions Analysis

The reactivity of thieno[2,3-d]pyrimidines has been explored in several contexts. For instance, the synthesis of new 4-(phenylamino)thieno[3,2-d]pyrimidines has been achieved by reacting aniline derivatives with 4-chlorothieno[3,2-d]pyrimidine . Another study reports the synthesis of novel 4-aryloxypyrido[3',2':4,5]thieno[3,2-d]pyrimidines by reacting substituted phenols with a pyrimidin-4-keto precursor .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidines are closely related to their molecular structure. For example, the crystal structure of a 4-chlorobenzaldehyde derivative of thieno[2,3-d]pyrimidine has been determined, revealing a nearly planar molecule with specific intermolecular hydrogen bonds and π-π stacking interactions . The synthesis of 4-chlorothieno[3,2-d]pyrimidine has been described, highlighting a synthetic strategy that avoids the use of excess toxic POCl3, simplifying aftertreatment .

科学研究应用

新型衍生物的合成

由于其有趣的化学性质和潜在应用,研究人员专注于合成噻吩并[3,2-d]嘧啶的新型衍生物。例如,新型 4-芳氧基吡啶并[3',2':4,5]噻吩并[3,2-d]嘧啶因其在材料科学和药理学中的应用前景而被合成。合成途径通常涉及环化反应和探索不同的取代基以增强化合物的性质 (鲍文彦,2010)。

抗菌和抗肿瘤活性

噻吩并[3,2-d]嘧啶衍生物已被评估其抗菌和抗肿瘤活性。这些化合物的结构修饰显示出有希望的生物活性,包括放射防护和抗肿瘤作用。发现一些化合物可诱导癌细胞系凋亡,并对几种真菌表现出选择性活性,突出了它们在开发新治疗剂中的潜力 (Alqasoumi, S. 等,2009)。

材料科学应用

在材料科学中,该化合物及其衍生物因其独特的性质而被探索。例如,噻吩并[3,2-d]嘧啶衍生物的合成和表征用于电子材料和传感器的潜在用途一直是研究课题。通过结构改变改变这些化合物的电子性质的能力为开发新型材料提供了多功能平台 (Kartik W. Temburnikar 等,2014)。

化学方法和合成路线

几项研究集中于开发噻吩并[3,2-d]嘧啶衍生物的有效合成方法。这包括微波辅助合成,它为各种衍生物提供了快速有效的途径,突出了该化合物在合成有机化学中的多功能性 (Hesse, S. 等,2007)。

安全和危害

未来方向

属性

IUPAC Name |

4-(3-chlorothiophen-2-yl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3S/c9-5-2-4-13-7(5)6-1-3-11-8(10)12-6/h1-4H,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEVLKIHBBWXEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C2=C(C=CS2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377009 |

Source

|

| Record name | 4-(3-chloro-2-thienyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Chloro-2-thienyl)-2-pyrimidinamine | |

CAS RN |

855308-67-7 |

Source

|

| Record name | 4-(3-chloro-2-thienyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B1303029.png)